Dibenz[a,j]acridine
Description
Significance of Nitrogen Heterocyclic Aromatic Compounds (NHA) in Environmental Carcinogenesis
Nitrogen Heterocyclic Aromatic Compounds (NHAs), including azaarenes, are recognized as environmental carcinogenic pollutants. tandfonline.commdpi.com They are formed and released into the environment primarily from anthropogenic sources, similar to PAHs, with incomplete combustion of fossil fuels being a main emission process. muni.cz Other sources include spills or effluents from various industrial activities, oil drilling, refining, storage, and coal tar distillation. muni.cz NHAs have also been detected in urban aerosols, marine and freshwater sediments, crude oil, and petroleum products. dss.go.th
The substitution of a carbon atom by a nitrogen atom in these compounds alters their toxicological profile, potentially making them more persistent and capable of causing DNA damage. mdpi.com Many azaarenes are toxic, with some high-molecular-weight compounds exhibiting mutagenic and carcinogenic properties in animals. nih.gov Studies have indicated that some azaarenes, such as acridine (B1665455) and benzoquinolines, are active as tumor initiators on mouse skin. dss.go.th The toxic effects of heterocyclic compounds, including their carcinogenic potential, can negatively impact critical biological functions and pathways. mdpi.com
Dibenz[a,j]acridine as a Model Compound for Aza-PAH Research
This compound serves as a model compound in the research of aza-PAHs due to its representative structure and observed biological activity. Research into the metabolism of DB[a,j]A has been conducted to understand the biotransformation pathways of carcinogenic N-heterocyclic aromatic compounds. nih.gov Studies using isolated perfused rabbit lung preparations and rat liver microsomal incubations have investigated the metabolic fate of DB[a,j]A. nih.gov
Detailed research findings on the metabolism of DB[a,j]A in rodent liver microsomal preparations indicate that the major metabolites formed are trans-3,4-dihydroxy-3,4-dihydrothis compound (DBAJAC-3,4-DHD) and this compound 5,6-oxide (DBAJAC 5,6-oxide). nih.gov The metabolism of carcinogenic aza-PAHs like DB[a,j]A through pathways involving dihydrodiols and bay-region diol epoxides is a key area of investigation in understanding their carcinogenic potential. oup.com
The position of the nitrogen heteroatom in an aza-PAH can significantly influence the carcinogenic potencies of their metabolites. oup.com Studies comparing the activity of aza-PAHs with their parent analogues have shown that aza-PAHs can be significantly more cytotoxic and potent inducers of the aryl hydrocarbon receptor (AhR). psu.edu For instance, dibenz[a,h]acridine (B14076) and dibenz[a,i]acridine (B1617390) have shown potencies comparable to that of the reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) in activating AhR in cell assays. psu.edu
Historical Overview of this compound Research and Classification by International Agencies
This compound has been a subject of research for many years, particularly concerning its environmental presence and potential health effects. It has been identified as a combustion product from sources such as automobile exhaust, coal-burning effluent, and incinerator effluent, as well as in cigarette smoke condensate. nih.gov Although it was not produced commercially in the US as of the 1970s, its presence in various environmental matrices highlights its relevance as a pollutant. nih.gov
International agencies have evaluated the available data on this compound to classify its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified this compound as probably carcinogenic to humans (Group 2A). nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. inchem.org While human data on exposure specifically to this compound as an isolated compound is limited due to its occurrence in complex mixtures, the evidence from animal studies supports this classification. inchem.orgwikipedia.org
Research on aza-PAHs, including this compound, has contributed to the broader understanding of the carcinogenic process involving these nitrogen-containing heterocyclic compounds. The study of their metabolism, DNA adduct formation, and interaction with biological targets like the AhR are crucial aspects of this research. tandfonline.compsu.eduacs.org
Table 1: Selected Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₃N | PubChem nih.gov |
| Molecular Weight | 279.33 g/mol | Sigma-Aldrich sigmaaldrich.com |
| Appearance | Yellow crystals | PubChem nih.gov |
| CAS Number | 224-42-0 | PubChem nih.gov |
| PubChem CID | 9177 | PubChem nih.gov |
| IARC Classification | Group 2A (Probably carcinogenic to humans) | IARC nih.gov |
Table 2: Major Metabolites of this compound in Rodent Liver Microsomes
| Metabolite | Description | Source |
| trans-3,4-dihydroxy-3,4-dihydrothis compound | Dihydrodiol metabolite | PubChem nih.gov |
| This compound 5,6-oxide | Epoxide metabolite | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-13H | |
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InChI Key |
ANUCHZVCBDOPOX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C=C4 | |
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Molecular Formula |
C21H13N | |
| Record name | DIBENZ[A,J]ACRIDINE | |
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DSSTOX Substance ID |
DTXSID4059758 | |
| Record name | Dibenz[a,j]acridine | |
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Molecular Weight |
279.3 g/mol | |
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Physical Description |
Dibenz[a,j]acridine appears as yellow crystals., Yellow solid; [HSDB] Yellow crystals; [Cerilliant MSDS] | |
| Record name | DIBENZ[A,J]ACRIDINE | |
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| Record name | Dibenz(a,j)acridine | |
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Solubility |
In water, 0.159 mg/L at 25 °C, Soluble in ethanol, acetone; sparingly soluble in benzene | |
| Record name | DIBENZ(A,J)ACRIDINE | |
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Color/Form |
YELLOW NEEDLES OR PRISMS | |
CAS No. |
224-42-0 | |
| Record name | DIBENZ[A,J]ACRIDINE | |
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| Record name | 13-azapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene | |
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Melting Point |
216 °C | |
| Record name | DIBENZ(A,J)ACRIDINE | |
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Synthesis and Derivatization of Dibenz A,j Acridine for Research Applications
Established Synthetic Pathways for Dibenz[a,j]acridine
Established methods for synthesizing the this compound core structure often involve multi-step approaches, sometimes employing regioselective reactions to control the position of substituents or the formation of the ring system.
Multi-step Synthetic Approaches
Multi-step synthetic routes are commonly employed for the preparation of this compound and its derivatives. One approach involves the cyclization catalyzed by methanesulfonic acid (MsOH) of 2,6-dialkynyl 3,5-diarylpyridines, which are obtained through palladium-catalyzed cross-coupling reactions. researchgate.net Another multi-step synthesis starts from 1-naphthol (B170400) via epoxide intermediates. researchgate.net A convenient three-step synthesis of dibenzo[a,j]acridines has been reported, relying on regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine (B1294921) followed by Brønsted acid mediated cycloisomerization. researchgate.netresearchgate.net
Regioselective Synthesis
Regioselective synthesis is important for controlling the structure of the resulting acridine (B1665455) compound, particularly when preparing substituted derivatives or specific isomers. A concise synthetic route for dibenz[a,j]anthracenes (DBAs), structurally related to this compound, allows for regioselective ring formation and functional group introduction through sequential C-H olefination, cycloaddition, and decarboxylative aromatization. acs.org Dibenzo[a,j]acridines and their regioisomeric counterparts, dibenzo[c,h]acridines, can be synthesized from a common starting material, 2,3,5,6-tetrachloropyridine, utilizing a combination of site-selective cross-coupling reactions followed by ring-closing alkyne-carbonyl metathesis catalyzed by simple Brønsted acids. researchgate.netresearchgate.net The order of Sonogashira and Suzuki-Miyaura reactions can be altered to access the two different regioisomeric series. researchgate.net Regioselective thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives has also been reported for the synthesis of related acridines. oup.com
Synthesis of Specific this compound Metabolites and Derivatives for Biological Studies
For biological studies, it is often necessary to synthesize specific metabolites and derivatives of this compound, such as dihydrodiols, phenols, and epoxides, which are implicated in its metabolic activation and biological effects.
Dihydrodiol Synthesis (e.g., trans-1,2-, 3,4-, and 5,6-dihydrodiols)
The synthesis of dihydrodiol metabolites is crucial for understanding the metabolic fate and potential carcinogenicity of this compound. The major metabolites formed in rodent liver microsomal preparations include trans-3,4-dihydroxy-3,4-dihydrothis compound and trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine. nih.gov Synthetic approaches to dibenz(a,j)acridine-5,6-diol typically involve multi-step pathways requiring careful control. ontosight.ai The enantiomers of trans-3,4-dihydroxy-3,4-dihydrothis compound have been prepared from separable diastereoisomeric esters. nih.govnih.gov Procedures for the synthesis of racemic trans-1,2-, 3,4-, and 5,6-dihydrodiols of related acridines have also been reported. oup.com
Phenol (B47542) Derivatives (e.g., 4- and 6-phenols)
Phenol derivatives are also important metabolites of this compound. Studies have identified 3-hydroxydibenz(a,j)acridine and 4-hydroxydibenz(a,j)acridine (B18066) as metabolites. nih.gov A phenol of this compound was also characterized as a major metabolite in isolated perfused rabbit lung preparations. nih.gov The synthesis of potential metabolites, including dihydrodiols and phenols, has been a subject of research. acs.org
Epoxide Derivatives (e.g., 5,6-oxide, N-oxide)
Epoxide derivatives, particularly bay-region epoxides, are often considered to be the metabolically activated forms of PAHs and aza-PAHs. This compound 5,6-oxide has been identified as a major metabolite in rodent liver microsomal preparations. nih.govnih.gov The enantiomers of this compound 5,6-oxide have been partially resolved using chiral stationary-phase chromatography. nih.govnih.gov this compound-N-oxide has also been identified as a minor metabolite. nih.gov The synthesis of diol epoxides derived from trans-dihydrodiols has been reported for related acridines. oup.com
Diol Epoxide Isomers (e.g., anti- and syn-3,4-diol 1,2-epoxides)
Diol epoxide isomers are key metabolites of polycyclic aromatic compounds, including aza-PAHs like this compound. These isomers are formed through metabolic pathways involving cytochrome P450 enzymes and epoxide hydrolase. ontosight.aiiarc.fr Specifically, trans-dihydrodiols are metabolic precursors to bay-region diol epoxides. nih.govpsu.educhempedia.info
For this compound, the trans-3,4-dihydrodiol is a major metabolite. nih.goviarc.fr This dihydrodiol can be further metabolized to form diastereomeric bay-region diol epoxides, including the anti- and syn-3,4-diol 1,2-epoxides. nih.goviarc.frnih.gov The anti- and syn- nomenclature refers to the relative stereochemistry of the epoxide oxygen and the benzylic hydroxyl group on the dihydrodiol precursor. psu.eduoup.com
Studies have synthesized these diol epoxide isomers for research purposes, such as using them as standards in analytical chemistry or as substrates in enzymatic assays. ontosight.aioup.com The synthesis of these metabolites often involves multi-step procedures starting from the parent compound or related precursors. For instance, trans-dihydrodiols can be converted to their corresponding anti-diol epoxide derivatives.
Research findings indicate that the stereochemistry of these diol epoxide isomers can significantly influence their biological activity. psu.eduoup.comoup.com For example, studies on related aza-PAHs like dibenz[a,h]acridine (B14076) have shown that specific enantiomers of bay-region diol epoxides exhibit higher tumorigenic activity. oup.comoup.com While the specific tumorigenic activity of this compound diol epoxide isomers is a subject of ongoing research, the general principle of stereoselective biological interactions observed with other PAHs and aza-PAHs is relevant. oup.comoup.comresearchgate.net
The solvolysis rates of this compound 3,4-diol 1,2-epoxide isomers have been investigated, revealing that the nitrogen atom's position can influence the reaction rates compared to their carbocyclic analogs. researchgate.net For this compound 3,4-diol 1,2-epoxide-2, the presence of the nitrogen at position 7 leads to a slower hydronium ion catalyzed solvolysis rate. researchgate.net
Optimization and Yield Considerations in this compound Synthesis
Optimizing the synthesis of this compound and its derivatives is essential for obtaining sufficient quantities for research applications. Various synthetic strategies have been explored, often involving multi-step reaction sequences. researchgate.netresearchgate.net
One reported three-step synthesis of dibenzo[a,j]acridines involves regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization. researchgate.netresearchgate.net This method has been reported to yield products in good yields and is applicable to the synthesis of various substituted dibenzo[a,j]acridines. researchgate.netresearchgate.net
Optimization studies for specific steps in the synthesis of related acridine derivatives, such as dibenzazepines, highlight the importance of factors like the choice of catalyst, ligand, base, and solvent. rsc.orgnih.gov For example, in an intramolecular Buchwald-Hartwig coupling step in a dibenzazepine (B1670418) synthesis, different palladium sources, ligands, and bases were screened to improve the yield. rsc.org The use of specific combinations, such as Pd(OAc)2 with Xantphos and K2CO3 in toluene (B28343), showed improved yields compared to other systems. rsc.org
For research applications, the purity of synthesized this compound and its derivatives is paramount. Analytical techniques such as chromatography are used to purify the synthesized compounds. researchgate.net The chemical and enantiomeric purity of synthesized diol epoxide isomers, for instance, is typically confirmed to be high (>98%) before their use in biological studies. oup.com
The synthesis of potential metabolites like dihydrodiols and phenols has also been described, contributing to the library of compounds available for research into the metabolic fate of this compound. acs.org
Metabolic Activation and Biotransformation Pathways of Dibenz A,j Acridine
Role of Cytochrome P450 Enzymes in Dibenz[a,j]acridine Metabolism
The initial steps in the metabolism of this compound are primarily catalyzed by cytochrome P450 (P450) enzymes, a superfamily of monooxygenases involved in the biotransformation of a wide range of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) ontosight.aioup.com. These enzymes catalyze the oxidation of this compound, typically forming unstable epoxide intermediates that are subsequently processed by other enzymes oup.com.
Specific P450 Isoforms Involved (e.g., CYP1A1, CYP1B1, CYP3A4)
Research utilizing recombinant human P450 enzymes has identified several isoforms critical to this compound metabolism. CYP1A1, CYP1B1, and CYP3A4 have been shown to play significant roles acs.orgnih.govnih.gov. Among these, CYP1A1 is often the most efficient enzyme in metabolizing this compound acs.orgnih.gov. While both human CYP1A1 and CYP1B1 metabolize this compound, they exhibit notable differences in their regioselectivity, influencing which specific positions on the molecule are oxidized acs.orgnih.gov. CYP3A4 has been implicated as being particularly selective for the formation of the proximate carcinogenic metabolite, the 3,4-dihydrodiol iwc.intiarc.fr. Conversely, CYP1A2 demonstrates higher selectivity for oxidation at the K-region (the 5,6-position) of this compound nih.goviarc.fr. Furthermore, this compound itself has been observed to inhibit the activity of CYP1B1 nih.govnih.gov.
Stereoselective Metabolism and Enantiomer Formation
The metabolism of this compound is a stereoselective process, leading to the preferential formation of specific enantiomers of its metabolites, particularly the dihydrodiols acs.orgnih.govpsu.eduiarc.fr. Studies have shown that human and rat CYP1A1, as well as human CYP1B1, exhibit similar stereoselectivity in the metabolism of the related compound dibenz[a,h]acridine (B14076), predominantly yielding the R,R enantiomers of its bay-region dihydrodiols acs.orgnih.gov. For this compound, the 3,4-dihydrodiol produced by human CYP1A1, CYP1A2, CYP3A4, and CYP3A5 is formed with a high degree of optical purity, primarily in the 3R,4R-configuration iarc.fr. Similarly, the 5,6-dihydrodiol (K-region dihydrodiol) generated by CYP1A1 and CYP1A2 is predominantly the R,R diastereomer with almost 100% optical purity iarc.fr. The specific P450 isoform and the location of the nitrogen heteroatom within the aza-PAH structure can influence the stereochemical outcome of these metabolic reactions acs.orgnih.govpsu.edu.
Formation of Key Metabolites
The biotransformation of this compound yields a variety of metabolites, some of which are directly involved in its carcinogenic activity nih.govtandfonline.comoup.comoup.comnih.gov. Key among these are dihydrodiols, phenols, and diol epoxides.
Dihydrodiols as Proximate Carcinogens (e.g., 3,4-dihydrodiol, 1,2-dihydrodiol, 5,6-dihydrodiol)
Dihydrodiols are central metabolites in the activation pathway of this compound, serving as proximate carcinogens that can be further metabolized to form more reactive species oup.comiwc.int. The trans-3,4-dihydrodiol is consistently reported as a major metabolite in various experimental systems, including liver microsomes and isolated hepatocytes from rats nih.govtandfonline.comoup.comoup.comnih.gov. According to the bay-region theory of carcinogenesis, this metabolite is considered a strong candidate for the proximate carcinogen of this compound nih.govoup.com. The K-region 5,6-dihydrodiol is also a documented metabolite nih.govoup.comoup.comnih.gov. While less abundant, the 1,2-dihydrodiol has also been identified as a minor metabolite in some studies iarc.fr. The formation of these dihydrodiols involves the initial cytochrome P450-catalyzed epoxidation of a double bond, followed by enzymatic hydrolysis of the resulting epoxide by epoxide hydrolase oup.com.
| Metabolite Name | Proposed Role | Formation Pathway |
| trans-3,4-dihydroxy-3,4-dihydrothis compound | Proximate Carcinogen | P450 oxidation followed by epoxide hydrolase |
| trans-5,6-dihydro-5,6-dihydroxythis compound | Metabolite | P450 oxidation followed by epoxide hydrolase (K-region) |
| 1,2-dihydrothis compound (as dihydrodiol) | Minor Metabolite | P450 oxidation followed by epoxide hydrolase |
Phenols
Phenolic metabolites represent another quantitatively important class of compounds formed during the metabolism of this compound nih.govoup.com. Investigations using isolated rat hepatocytes have identified 3-hydroxy-dibenz[a,j]acridine and 4-hydroxy-dibenz[a,j]acridine as principal organic solvent-soluble metabolites tandfonline.comtandfonline.com. Phenols are typically formed either through direct enzymatic hydroxylation of the aromatic rings by P450 enzymes or via the rearrangement of unstable arene oxide intermediates iwc.int.
Diol Epoxides (e.g., trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound)
Diol epoxides are highly reactive electrophilic species considered to be the ultimate carcinogenic metabolites of many PAHs and aza-PAHs, including this compound oup.compsu.edu. These compounds are formed through the further metabolic oxidation of dihydrodiols, specifically the epoxidation of the double bond located adjacent to the dihydrodiol functionality, often situated within a bay-region of the molecule oup.compsu.edu. Evidence supports the formation of diol epoxides as metabolites of this compound nih.govoup.comnih.gov. A prominent example is the putative bay-region diol epoxide, trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound, which is metabolically derived from the 3,4-dihydrodiol psu.edutandfonline.comnih.govwikipedia.org. The formation of these diol epoxides is a critical step in the process by which this compound exerts its genotoxic effects through covalent binding to DNA psu.edunih.gov.
| Metabolite Name | Precursor Metabolite | Proposed Role |
| trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound | trans-3,4-dihydroxy-3,4-dihydrothis compound | Ultimate Carcinogen |
N-Oxide Derivatives
N-oxidation is another metabolic pathway for azaaromatic compounds like DBAJAC. This compound-N-oxide has been identified as a minor metabolite. nih.govoup.comiarc.fr Its formation has been observed in incubations with liver microsomes, particularly from control and phenobarbital-induced rats. nih.govoup.comiarc.fr Typically, the N-oxide constitutes a small percentage (approximately 1%) of the total metabolites formed in these systems. nih.govoup.comiarc.fr
Conjugation Pathways and Detoxification
Conjugation reactions play a significant role in the detoxification and elimination of DBAJAC and its metabolites. These pathways involve the enzymatic coupling of metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. tandfonline.comnih.gov
Glucuronidation
Glucuronidation is a major conjugation pathway for many xenobiotics, including hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs. Phenols and dihydrodiols of DBAJAC can undergo glucuronidation, leading to the formation of glucuronide conjugates. tandfonline.comnih.govsurrey.ac.uk Studies have shown the formation of water-soluble conjugates during DBAJAC metabolism in isolated rat hepatocytes, and enzymatic hydrolysis with β-glucuronidase releases unconjugated metabolites. tandfonline.com This indicates that glucuronidation is an active pathway for DBAJAC metabolites.
Sulfation
Sulfation is another important conjugation pathway that involves the addition of a sulfate (B86663) group to hydroxylated compounds. Phenols and dihydrodiols derived from DBAJAC metabolism can also be substrates for sulfotransferases, resulting in the formation of sulfate conjugates. nih.gov While glucuronidation appears to be a predominant conjugation pathway for some related compounds, sulfation also contributes to the detoxification of DBAJAC metabolites. nih.govcapes.gov.br
Glutathione (B108866) Conjugation
Glutathione conjugation is a crucial detoxification pathway for electrophilic intermediates, such as epoxide metabolites. The K-region 5,6-oxide of DBAJAC and potentially other reactive epoxide metabolites can be conjugated with glutathione, catalyzed by glutathione S-transferases (GSTs). nih.govsurrey.ac.uknih.gov This conjugation detoxifies these reactive species and prevents them from binding to cellular macromolecules like DNA and proteins.
Influence of Chemical Structure on Metabolic Activation (e.g., ionization potential)
The chemical structure of DBAJAC significantly influences its metabolic activation pathways. As a nitrogen-heterocyclic aromatic compound, the presence of the nitrogen atom affects its electronic properties and reactivity compared to its homocyclic counterparts (PAHs). oup.com
The ionization potential (IP) of a compound is related to its susceptibility to one-electron oxidation, which can lead to the formation of radical cations. These radical cations can be reactive intermediates capable of forming DNA adducts. While one-electron oxidation is a possible mechanism of activation for some related compounds with lower ionization potentials, it may not be the major route for DBAJAC. tandfonline.comoup.comnj.govresearchgate.net
The specific arrangement of aromatic rings and the position of the nitrogen atom in DBAJAC dictate the preferred sites of enzymatic oxidation by cytochrome P450 enzymes, particularly members of the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1) and CYP3A4. ontosight.ainih.goviwc.intairies.or.jp These enzymes catalyze the formation of epoxides and phenols at specific positions on the molecule, influencing the subsequent formation of dihydrodiols and other metabolites. The regioselectivity and stereoselectivity of these enzymatic reactions are determined by the molecular structure of DBAJAC and the active site characteristics of the metabolizing enzymes. iwc.int The formation of the trans-3,4-dihydrodiol as a major metabolite, consistent with the bay-region theory, highlights the influence of the molecular structure on the metabolic pathway leading to potentially carcinogenic intermediates. tandfonline.comoup.comnih.govoup.comoup.com
Molecular Mechanisms of Genotoxicity and Carcinogenesis of Dibenz A,j Acridine
DNA Adduct Formation and Characterization
Metabolic activation of Dibenz[a,j]acridine leads to the formation of reactive species, particularly diol epoxides, which are capable of binding covalently to DNA bases nih.govacs.orgiarc.fr. Studies using 32P-postlabeling analysis have been instrumental in identifying and characterizing the DNA adducts formed by DBA and its metabolites nih.govnih.govacs.orgkoreascience.kr.
Identification of DNA Bases Involved (e.g., dG, dA)
Research indicates that this compound metabolites primarily form adducts with purine (B94841) nucleotides in DNA, specifically deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) nih.govacs.org. In vitro studies reacting the diol epoxide metabolite of DBA, trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound (DBADE), with purine nucleotides or calf thymus DNA have shown the formation of DBADE-dAMP and DBADE-dGMP adducts nih.govacs.org. In mouse skin treated with DBA, the major DNA adducts detected were consistent with binding to dG and dA iarc.frnih.govacs.org. Specifically, one major adduct formed by DBA in vivo co-eluted with a synthetic deoxyguanosine adduct, while the major adduct formed by the diol-epoxide in vivo was a deoxyadenosine adduct iarc.fr.
Role of Diol Epoxides in Covalent DNA Binding
Similar to other carcinogenic PAHs, this compound undergoes metabolic activation through the cytochrome P450 enzyme system to form dihydrodiols, which are then converted to highly reactive bay-region diol epoxides nih.goviarc.fr. These diol epoxides are considered the ultimate mutagenic and carcinogenic forms of many PAHs and aza-PAHs, as they can directly bind to DNA without further metabolic activation by S9 mix in in vitro assays iarc.frnih.gov. The trans-3,4-dihydroxy-3,4-dihydrothis compound (DBA-3,4-DHD) is reported as a major route of metabolic activation for DBA nih.govacs.org. The subsequent formation of the diol epoxide, DBADE, plays a significant role in DBA's DNA binding in mouse skin nih.govacs.org. The covalent binding of these diol epoxides to DNA is a key molecular event in the initiation of cancer iarc.fr.
Impact of Stereochemistry on Adduct Formation
The stereochemistry of the diol epoxides can influence their reactivity and the resulting DNA adducts. Studies on the stereoisomers of this compound metabolites, particularly the 3,4-dihydrodiol and the anti- and syn-3,4-diol 1,2-epoxides, have shown differences in biological activity nih.gov. While the racemic mixture of the 3,4-dihydrodiol showed mutagenic activity, in V79 cells, only the 3R,4R-dihydrodiol enantiomer was significantly active, exhibiting approximately three times the activity of the racemic mixture iarc.frnih.govresearchgate.net. Furthermore, the anti-DBAJAC 3,4-diol 1,2-epoxide was found to be more mutagenic than its syn isomer in both bacterial (Salmonella typhimurium TA98 and TA100) and mammalian (V79) cell systems iarc.frnih.govresearchgate.net. This indicates that the specific stereochemical configuration of the diol epoxide influences its interaction with DNA and its mutagenic potency.
Mutagenicity Studies in in vitro and in vivo Systems
This compound and its metabolites have been extensively studied for their mutagenic potential in various in vitro and in vivo systems iarc.frnih.govnih.govaacrjournals.orgwho.intuef.fi. These studies provide evidence for the genotoxic effects of DBA.
Mammalian Cell Mutagenesis Assays (e.g., V79 Chinese hamster lung cells)
This compound and its metabolites have also been evaluated for mutagenicity in mammalian cell systems, such as V79 Chinese hamster lung cells iarc.frnih.govaacrjournals.orgnih.gov. These cells are commonly used for mutagenesis studies due to their rapid growth rate and stable karyotype nih.gov. Similar to bacterial assays, metabolic activation is often required for DBA to induce mutations in V79 cells iarc.frnih.gov. The 3,4-dihydrodiol was found to be the most active metabolite requiring metabolic activation in V79 cells iarc.frnih.govresearchgate.net. Specifically, the 3R,4R-enantiomer of the 3,4-dihydrodiol showed significantly higher activity than the racemic mixture iarc.frnih.govresearchgate.net. The bay-region diol epoxides of DBA were highly mutagenic in V79 cells without the need for exogenous metabolic activation iarc.frnih.govresearchgate.net. The anti-DBAJAC 3,4-diol 1,2-epoxide was more mutagenic than the syn isomer in V79 cells iarc.frnih.govresearchgate.net. This compound has also been shown to induce chromosomal aberrations in Chinese hamster fibroblast cells in the presence of an S9 metabolic activation system iarc.fr.
Table 2: Mutagenicity of this compound and Metabolites in V79 Cells
| Compound | Metabolic Activation (S9) | Mutagenic Response |
| This compound | + | Positive |
| trans-(±)-3,4-dihydrodiol | + | Active |
| trans-(3R,4R)-3,4-dihydrodiol | + | Highly Active |
| anti-3,4-diol 1,2-epoxide | - | Highly Mutagenic |
| syn-3,4-diol 1,2-epoxide | - | Mutagenic |
Note: This table summarizes findings from multiple studies and may not represent specific quantitative data from a single experiment.
Induction of Micronuclei and Sister Chromatid Exchanges
Studies have investigated the ability of this compound to induce cytogenetic damage, specifically micronuclei and sister chromatid exchanges (SCEs), in human lymphocytes. This compound has been shown to increase the frequency of micronuclei at higher concentrations (5.0 or 10.0 µg/mL) in human lymphocytes. nih.govnih.gov While both micronucleus formation and sister chromatid exchange induction were found to be less sensitive indicators compared to DNA adduct formation measured by 32P-postlabelling, the induction of sister chromatid exchange was observed in lung cells at higher doses of a related compound, dibenz[a,h]acridine (B14076). iarc.fr
Here is a summary of observed effects on micronuclei and sister chromatid exchanges:
| Compound | Test System | Endpoint | Effect | Reference |
| This compound | Human lymphocytes | Micronuclei frequency | Increased at 5.0 or 10.0 µg/mL | nih.govnih.gov |
| This compound | Human lymphocytes | Mitotic index | No significant effect | nih.gov |
| Dibenz[a,h]acridine | Lung cells (animal) | Sister chromatid exchange | Induced at 50 and 100 mg/kg bw | iarc.fr |
Mutational Spectra in Oncogenes (e.g., Ha-ras gene in codons 12, 13, and 61)
Mutational analysis in oncogenes provides crucial evidence for the carcinogenic mechanism of this compound. Studies focusing on the Ha-ras gene, a common target in chemically induced tumors, have revealed specific mutational patterns. In skin papillomas and carcinomas induced by topical application of this compound in mice, A to T and G to T transversions were observed in codons 12, 13, and 61 of the Ha-ras gene. iarc.frnih.govacs.orgmolaid.com These mutational spectra are consistent with the in vivo binding of this compound to deoxyguanosine (dG) and deoxyadenosine (dA) in DNA. iarc.frnih.govacs.org The major route of metabolic activation for this compound is reported to be through the formation of trans-3,4-dihydroxy-3,4-dihydrothis compound, and studies have investigated the role of its diol epoxide metabolite, trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound, in DNA adduct formation. nih.govacs.org
Tumorigenic Activity in Animal Models
Experimental studies in animal models have provided strong evidence for the tumorigenic activity of this compound. epa.gov this compound has been shown to cause tumors in mice at several tissue sites and through different routes of exposure. epa.gov
Organ-Specific Carcinogenesis (e.g., skin, lung, injection site)
This compound demonstrates organ-specific carcinogenic effects in animal models. Dermal exposure in mice has resulted in the formation of benign and malignant skin tumors, including papillomas, carcinomas, and epitheliomas. epa.govnih.gov Subcutaneous injection of this compound in mice has caused sarcomas at the injection site across all tested strains. epa.govnih.gov Furthermore, lung tumors have been observed in strain A mice, a strain known for a high spontaneous incidence of lung cancer, following subcutaneous injection of this compound. epa.govnih.gov
Here is a summary of tumorigenic activity by organ and route of exposure in mice:
| Organ | Route of Exposure | Tumor Type | Animal Model | Reference |
| Skin | Dermal application | Papilloma, Carcinoma, Epithelioma | Mice | epa.govnih.gov |
| Injection Site | Subcutaneous injection | Sarcoma | Mice | epa.govnih.gov |
| Lung | Subcutaneous injection | Tumors | Strain A Mice | epa.govnih.gov |
It is worth noting that in a lung implantation model in rats, this compound did not exhibit carcinogenic effects in the dose range of 0.1 mg to 1 mg, although the possibility of tumor development at higher doses could not be excluded. nih.govcapes.gov.br
Dose-Response Relationships in Tumor Induction
While specific detailed dose-response data for this compound tumor induction across all organs were not extensively available in the search results, studies on tumor-initiating activity on mouse skin provide some insight. A single initiating dose of 50 nmol of this compound produced an average of 0.90 tumors per mouse and a 41% tumor incidence. oup.com Increasing the single initiating dose to 250 nmol resulted in an average of 2.83 tumors per mouse and a 69% tumor incidence. oup.com These findings indicate a dose-dependent increase in tumor incidence and the number of tumors per mouse following topical application in a tumor initiation-promotion protocol. oup.com
Here is a table summarizing the dose-response on mouse skin tumor initiation:
| Initiating Dose (nmol) | Average Tumors per Mouse | Tumor Incidence (%) | Reference |
| 50 | 0.90 | 41 | oup.com |
| 250 | 2.83 | 69 | oup.com |
Comparison with Other Polycyclic Aromatic Hydrocarbons and Azaarenes
This compound belongs to the class of azaarenes, which are N-heterocyclic polycyclic aromatic hydrocarbons. epa.gov Comparisons with other PAHs and azaarenes highlight the relative carcinogenic potency and organotropism. This compound is considered a moderate mouse skin carcinogen following topical application and a lung carcinogen following subcutaneous injection, when compared to compounds like 7H-dibenzo[c,g]carbazole, which is a potent skin and liver carcinogen following topical application and a lung carcinogen following intraperitoneal application. tandfonline.com
In lung implantation studies in rats, benzo[a]pyrene (B130552) demonstrated significantly higher tumor incidences and diminished life times compared to this compound and benz[c]acridine, which showed no carcinogenic effects at the tested doses (0.1 mg to 1 mg). nih.govcapes.gov.br Other azaarenes, such as dibenz[a,h]acridine, have shown comparable potencies to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) in activating the aryl hydrocarbon receptor (AhR), and aza-PAHs generally exhibit higher cytotoxicity compared to their parent PAH analogues. psu.edu While environmental concentrations of aza-PAHs may be lower than homocyclic PAHs, their greater polarity, higher water solubility, and bioavailability could lead to more significant effects. psu.edu
Mechanisms of Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is closely linked to their structural characteristics and metabolic transformations. Research into these derivatives, particularly 'bay-region' metabolites like dihydrodiols and diol epoxides, is relevant as they are considered proximate or ultimate carcinogenic forms. nih.gov
Studies on the mutagenicity of this compound metabolites in bacterial and mammalian cells have shown that the 3,4-dihydrodiol derivative is particularly active in Salmonella typhimurium TA100 and V79 Chinese hamster lung cells, requiring metabolic activation. nih.gov The 3R,4R-dihydrodiol enantiomer was found to be more active than the racemic mixture in V79 cells. nih.gov The 'bay-region' diol epoxides, such as the anti-dibenz[a,j]acridine 3,4-diol 1,2-epoxide, were the most mutagenic compounds tested, not requiring metabolic activation. nih.gov These findings suggest that the in vivo biological activity of this compound metabolites likely mirrors observations with similar polycyclic aromatic hydrocarbons. nih.gov
The tumorigenic activity of this compound derivatives has also been investigated. On mouse skin, the (-)-dibenz[a,j]acridine trans-3,4-dihydrodiol showed similar tumor-initiating activity to the parent compound, while its (+)-enantiomer had significantly lower activity. oup.com Among the bay-region 3,4-diol-1,2-epoxide isomers tested, only the (+)-dibenz[a,j]acridine 3,4-diol-1,2-epoxide-2 demonstrated significant tumorigenic activity on mouse skin. oup.com These studies on derivatives help to elucidate the specific metabolic pathways and structures responsible for the observed genotoxic and tumorigenic effects of this compound.
DNA Intercalation and Topoisomerase Inhibition
This compound, like many planar aromatic compounds, can interact with DNA through intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix cymitquimica.comwikipedia.org. This intercalation can distort the DNA structure, interfering with fundamental processes such as replication and transcription ontosight.ai.
Beyond simple intercalation, acridine (B1665455) derivatives, including those structurally related to this compound, are known inhibitors of topoisomerase enzymes ontosight.aiontosight.aiceon.rsnih.govif-pan.krakow.pl. Topoisomerases are crucial nuclear enzymes that regulate DNA topology by creating transient breaks in the DNA strands, allowing for the unwinding and separation of DNA during replication, transcription, and repair ontosight.airesearchgate.net. Inhibition of topoisomerase activity by intercalating agents like acridines can lead to the accumulation of stalled replication forks and DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis researchgate.netnih.gov.
Research on acridine derivatives has shown their ability to bind DNA and block the formation of covalent DNA-topoisomerase II complexes nih.gov. This stalling of topoisomerase II can lead to cell cycle arrest, often in the G1->S phase, and induce programmed cell death nih.gov. While direct studies specifically detailing the topoisomerase inhibitory activity of the parent compound this compound were not extensively found in the provided results, the known mechanisms of action for related acridine compounds strongly suggest that topoisomerase inhibition is a likely contributor to its genotoxicity and carcinogenicity ontosight.aiontosight.aiontosight.aiceon.rsnih.govif-pan.krakow.plresearchgate.net.
Metabolic activation of this compound is a critical step in its genotoxic pathway. Studies in mouse skin have indicated that the major route of metabolic activation involves the formation of trans-3,4-dihydroxy-3,4-dihydrothis compound (DBA-3,4-DHD) nih.govnih.gov. Further metabolism can lead to the formation of reactive metabolites, such as trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound (DBADE), which are involved in the formation of DNA adducts nih.govsanei.or.jp. These DNA adducts, particularly those formed with deoxyguanosine (dG) or deoxyadenosine (dA), are considered key molecular events in the initiation of cancer and are consistent with the mutation patterns observed in genes like Ha-ras in tumors induced by this compound nih.goveuropa.eu.
Table 1: Potential Metabolites Involved in this compound DNA Adduct Formation
| Metabolite Name | Role in Genotoxicity |
| trans-3,4-dihydroxy-3,4-dihydrothis compound (DBA-3,4-DHD) | Major metabolic activation route |
| trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound (DBADE) | Involved in DNA adduct formation |
G-quadruplex Interaction
G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences, such as those found in telomeres and promoter regions of genes nih.govmdpi.com. These structures play important roles in regulating gene expression and maintaining genomic stability mdpi.com. Acridine derivatives have been shown to bind and stabilize G-quadruplex structures with high affinity nih.govencyclopedia.pub.
The planar aromatic core of acridines facilitates stacking interactions with the G-quartets of the G-quadruplex nih.govmdpi.comacs.org. This interaction can stabilize the G-quadruplex structure, which in turn can inhibit telomerase activity, an enzyme crucial for maintaining telomere length in cancer cells nih.govmdpi.com. By stabilizing G-quadruplexes, acridine compounds can interfere with telomere lengthening, potentially leading to telomere shortening and induction of apoptosis in rapidly dividing cancer cells nih.govmdpi.com.
Studies on 9-amino acridines have demonstrated their selective binding for G-quadruplex sequences and their ability to induce different levels of structural stabilization through intercalation nih.govencyclopedia.pub. This ability to alter structural stability is considered a contributing factor to their effects on telomerase function and their observed anticancer activities nih.govencyclopedia.pub. While specific data on the interaction of the parent this compound with G-quadruplexes was not explicitly detailed in the provided search results, the known affinity of acridine scaffolds for these structures suggests this as a potential mechanism contributing to its biological effects nih.govmdpi.comencyclopedia.pubacs.orgrcsb.org.
Influence on Intracellular Signaling Pathways
PAHs and their metabolites have been shown to interact with various intracellular receptors, including the aryl hydrocarbon receptor (AhR) and other nuclear receptors researchgate.netresearchgate.net. Activation of the AhR can lead to the induction of enzymes involved in the metabolism of PAHs, potentially generating more reactive intermediates researchgate.netiarc.fr.
Furthermore, PAHs can activate membrane receptors, such as tyrosine kinases and G-protein coupled receptors, and influence intracellular signal transduction pathways, including mitogen-activated protein kinases (MAPKs), Akt kinase, and Ca2+-dependent signaling researchgate.net. These alterations in signaling pathways can modulate processes such as cell proliferation, differentiation, and apoptosis, contributing to the development of cancer researchgate.net. While the provided search results indicate that azaarenes can activate the AhR and influence intracellular signaling pathways, specific detailed research findings on the precise influence of this compound on particular signaling cascades were not prominently featured europa.euresearchgate.netresearchgate.net. However, the general understanding of PAH and azaarene mechanisms suggests that such interactions are likely involved in the biological activity of this compound europa.euairies.or.jpresearchgate.netresearchgate.net.
Table 2: General Influence of PAHs/Azaarenes on Intracellular Signaling
| Target/Pathway | Potential Impact |
| Aryl Hydrocarbon Receptor (AhR) | Enzyme induction, metabolic activation |
| Nuclear Receptors | Modulation of gene expression |
| Membrane Receptors | Activation of downstream signaling cascades |
| MAPK Pathways | Regulation of cell proliferation and differentiation |
| Akt Kinase Pathway | Influence on cell survival and growth |
| Ca2+-dependent Signaling | Various cellular responses, including immunotoxicity |
Analytical Methodologies for Dibenz A,j Acridine and Its Metabolites in Complex Matrices
Chromatographic Techniques
Chromatography plays a crucial role in separating dibenz[a,j]acridine and its various metabolites from interfering compounds present in complex samples. Different chromatographic approaches offer varying degrees of selectivity and sensitivity.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MSD, Nitrogen-Sensitive Detector)
Gas chromatography (GC) is a widely used technique for the analysis of semi-volatile organic compounds like this compound. When coupled with appropriate detectors, GC can provide both separation and identification or quantification.
One common detection method is Gas Chromatography/Mass Spectrometry (GC/MSD). EPA Method 8270D describes a procedure using GC/MS for the analysis of semivolatile organic compounds, including this compound, in various solid waste matrices, soils, air sampling media, and water. The detection limit for this compound using this method is reported as 10 µg/L. nih.gov GC-MS has been compared to HPLC-fluorescence detection for the determination of azaarenes, including this compound, in atmospheric particulate matter. While HPLC-fluorescence was found to be more sensitive, GC-MS was selected for its superior separation efficiency for a range of 20 azaarenes. researchgate.net, iarc.fr
Capillary gas chromatography with a nitrogen-sensitive detector has been employed for the determination of this compound in airborne particulate matter after extraction and cleanup steps. nih.gov Another application of GC includes analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, in drinking water using single quadrupole GC-MS. thermofisher.com This method aimed for a fast and robust routine determination. thermofisher.com Chromatographic resolution of isomers is a key aspect, with methods striving for resolution factors typically ≥1.0. thermofisher.com
GC with flame ionization detection (FID) is also a recognized method for analyzing polynuclear aromatic hydrocarbons, as outlined in EPA Method 8100. nih.gov, gcms.cz
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a sensitive technique particularly suitable for compounds that exhibit native fluorescence, such as this compound and some of its metabolites.
HPLC with fluorescence detection has been used for the separation and quantification of azaarenes, including this compound, in atmospheric particulate matter. researchgate.net, iarc.fr Although GC-MS offered better separation for a mixture of azaarenes, HPLC-fluorescence was noted for its higher sensitivity. researchgate.net, iarc.fr
Fluorescence spectroscopic techniques, including synchronous fluorescence spectroscopy (SFS), have been developed and utilized in conjunction with HPLC separation for the identification and quantification of this compound metabolites formed in vitro. nih.gov The fluorescence spectra of major metabolites have been shown to match those of synthetic standards, allowing for their identification and quantification based on peak areas. nih.gov
Studies have investigated the resolution factor between azaarenes, including this compound, using HPLC-fluorescence methods. researchgate.net, researchgate.net Optimal excitation and emission wavelengths for this compound have been determined to achieve high sensitivity. researchgate.net, researchgate.net However, using common excitation/emission wavelengths for multiple compounds can lead to an increase in the limit of detection for specific analytes like this compound. researchgate.net, researchgate.net
HPLC-FLD has also been applied to the determination of acridine (B1665455) derivatives, including this compound, in food samples like roasted pork loin. nih.gov Modifications to the mobile phase flow rate can be made to influence the separation of isomers. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique that can be used for the separation and analysis of this compound and related compounds, often as a preliminary step or for qualitative analysis.
TLC has been used for the analysis of this compound in air, cigarette smoke, and motor exhaust gases, often combined with spectrofluorimetry and spectrophotometry. nih.gov
A densitometric TLC method has been described for the qualitative and quantitative analysis of several azaarenes, including this compound, in complex matrices like grilled meat. akjournals.com, researchgate.net This method typically involves separation on RP-18 plates and densitometric quantification by measuring fluorescence intensity at a specific wavelength. akjournals.com, researchgate.net Limits of determination for this compound in meat using this TLC method have been reported. akjournals.com, researchgate.net
TLC can also be used as a preseparation step before other chromatographic techniques like HPLC with fluorescence detection for analyzing aza heterocyclic hydrocarbons in airborne particulate matter. nih.gov
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps before chromatographic analysis to isolate this compound and its metabolites from complex matrices and remove interfering substances.
Soxhlet Extraction
Soxhlet extraction is a widely used technique for extracting organic compounds from solid and semi-solid matrices. This method ensures continuous washing of the sample matrix with fresh solvent, providing efficient extraction.
Soxhlet extraction is applicable for isolating and concentrating water-insoluble and slightly water-soluble organic compounds from solids such as soils, sludges, and wastes in preparation for various chromatographic procedures. epa.gov The process involves mixing the solid sample with anhydrous sodium sulfate (B86663), placing it in an extraction thimble, and extracting it with an appropriate solvent in a Soxhlet apparatus. epa.gov
Soxhlet extraction has been employed for the extraction of azaarenes, including this compound, from atmospheric particulate matter samples collected on filters. researchgate.net The extracted samples are then typically concentrated before chromatographic analysis. researchgate.net This method has also been used for extracting organic test material containing dibenz[a,h]acridine (B14076) (a related compound) from particulates collected from air pollution sources using chloroform (B151607) as the solvent. nih.gov
This compound is listed as a compound that can be extracted using Soxhlet extraction in certain analytical methods for solid waste matrices. epa.gov
Ultrasonic Treatment
Ultrasonic treatment, or sonication, is another method used for sample preparation, particularly for extracting compounds from solid matrices. Ultrasonic waves create cavitation bubbles that help disrupt the sample matrix and facilitate the release of analytes into the solvent.
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a sample preparation technique used to isolate analytes from complex matrices. For polycyclic aromatic nitrogen heterocycles (PANHs) like this compound, LLE can be employed, although other methods such as ion-exchange chromatography or solid-phase extraction might offer better recoveries, especially for larger compounds. doi.org In the analysis of airborne particulate matter, this compound has been measured by extraction with toluene (B28343) and ultrasonic treatment. The compound was then extracted from the toluene phase using phosphoric acid, followed by re-extraction with dichloromethane. nih.gov Another approach for extracting dibenz[a,h]acridine (a related compound) from particulate matter involved Soxhlet extraction with chloroform. The organic extract was then subjected to sequential liquid-liquid extractions with sulfuric acid solutions of increasing concentration. nih.gov For the analysis of PAHs and hydroxylated PAH metabolites in plasma and urine, a liquid-liquid extraction with hexane/acetone (1:1, v/v) has been used. gcms.cz
Mass Spectrometry for Metabolite Identification and Quantitation
Mass spectrometry (MS) is a powerful tool for the identification and quantitation of this compound and its metabolites. Gas chromatography/mass spectrometry (GC/MS) is a common method for the analysis of semivolatile organic compounds, including this compound, in various matrices such as solid waste, soils, air sampling media, and water. nih.govepa.gov The EPA Method 8270D outlines the procedure for GC/MS analysis of semivolatile organic compounds. epa.gov
Mass spectrometry, in conjunction with techniques like UV spectroscopy, has been used to identify the metabolites of this compound formed during metabolic processes. Studies using liver microsomal incubations have identified several metabolites, including trans-5,6-dihydro-5,6-dihydroxythis compound, trans-3,4-dihydro-3,4-dihydroxythis compound, this compound-5,6-oxide, 3-hydroxythis compound, and 4-hydroxythis compound. The 3,4-dihydrodiol was found to be a major metabolite. nih.govnih.gov Further analysis revealed the potential formation of secondary metabolites such as this compound-5,6,8,9-dioxide, tetrols, diol epoxides, and phenolic dihydrodiols. nih.govnih.gov
High-resolution accurate mass GC/Q-TOF systems coupled with electron ionization (EI) sources have been evaluated for the targeted quantification and untargeted screening of PAHs and their metabolites in complex biological matrices like human urine and plasma. gcms.cz This approach utilizes accurate mass information and retention indices for compound identification and confirmation. gcms.cz
Spectroscopic Techniques (e.g., Near-Infrared Spectroscopy)
Spectroscopic techniques provide valuable information about the structure and presence of this compound and its metabolites. While Near-Infrared (NIR) spectroscopy was mentioned in the prompt, research specifically on NIR for this compound is not prominently available in the search results. However, other spectroscopic methods have been applied.
Fluorescence spectroscopic techniques have been developed and used for the identification and quantitation of this compound metabolites after HPLC separation. nih.gov Synchronous fluorescence spectroscopy (SFS) has been particularly helpful for metabolite identification, producing a single peak for each compound. nih.gov Regression equations based on SFS peak areas of synthetic standards can be used to calculate the quantities of microsomal metabolites. nih.gov
Infrared (IR) spectroscopy, particularly matrix-isolation IR, has been used to study the vibrational spectra of acridine-based PANHs, including this compound. astrochem.orgresearchgate.net These studies compare experimental IR spectra with theoretical calculations to understand the vibrational modes and spectral characteristics of these molecules. astrochem.orgresearchgate.net Gas-phase infrared spectra of cationized nitrogen-substituted polycyclic aromatic hydrocarbons, including acridine, have also been recorded using techniques like IR multiple-photon dissociation (IRMPD) spectroscopy. aanda.org
UV spectroscopy has been employed in conjunction with mass spectrometry and synthetic standards for the identification of this compound metabolites. nih.govnih.gov Liquid chromatography with ultraviolet/visible spectroscopic detection has also been used in the analysis of related azaarenes. nih.gov
Development and Validation of Analytical Standards
The development and validation of analytical standards are crucial for accurate identification and quantitation of this compound and its metabolites. Analytical standards for this compound are commercially available. sigmaaldrich.comlgcstandards.comisotope.com These standards are used for calibration and quality control in analytical methods.
Validation of analytical methods, such as those using GC/MS or HPLC with fluorescence detection, involves establishing parameters like linearity, detection limits, and recovery rates. doi.orgresearchgate.net For instance, in the analysis of azaarenes, including this compound, by HPLC-fluorescence and GC-MS, detection limits and recovery rates were determined. doi.orgresearchgate.net Recoveries for this compound in one study using HPLC-fluorescence were reported to be high after extraction and clean-up procedures. doi.org
Environmental Occurrence and Fate of Dibenz A,j Acridine
Sources of Dibenz[a,j]acridine in the Environment
This compound is released into the environment primarily as a product of the incomplete combustion of organic materials ca.govnih.gov. It is not commercially produced or used in the United States, at least not since the 1970s nj.govnih.gov.
Incomplete Combustion of Organic Materials
Incomplete combustion of various organic substances is a major source of this compound in the environment ca.govnih.gov. This process occurs in numerous settings, contributing to its presence in various environmental matrices nih.govepa.gov.
Automobile Exhaust
Automobile exhaust is a known source of this compound nj.govca.govnih.govca.gov. Studies have detected this compound in automobile exhaust, indicating its formation during the combustion process in engines nih.gov.
Coal Burning and Incinerator Waste Streams
This compound has been detected in effluent from coal burning and incinerator waste streams nj.govca.govnih.govca.gov. It is found in fly ash from municipal waste incinerators nih.gov. Concentrations of this compound have been reported in coal burning effluent at 20 µg/g benzene (B151609) soluble fraction and in incinerator effluent at 13 µg/g nih.gov. It has also been detected in air from residential coal furnace stacks at a concentration of 2 mg/cu m gas and in catalyst regeneration flue gas from an oil refinery at concentrations ranging from <0.15 to 1.8 mg/1000 cu m gas nih.gov.
Table 1: this compound Concentrations in Combustion Effluents
| Source | Matrix | Concentration | Citation |
| Coal Burning Effluent | Benzene soluble fraction | 20 µg/g | nih.gov |
| Incinerator Effluent | Benzene soluble fraction | 13 µg/g | nih.gov |
| Residential Coal Furnace Stacks | Air | 2 mg/cu m gas | nih.gov |
| Oil Refinery (Catalyst Regeneration Flue Gas) | Air | <0.15 to 1.8 mg/1000 cu m gas | nih.gov |
Cigarette Smoke
Cigarette smoke condensate contains this compound nj.govca.govnih.govca.gov. Research has identified this compound among the nitrogen heterocyclic carcinogens present in cigarette tar oup.com. The concentration of this compound in mainstream cigarette smoke has been reported to be up to 10 ng per cigarette iarc.fr.
Aviation Kerosene (B1165875)
The presence of this compound has been reported in aviation kerosene nih.goviarc.frwiley.comnih.govresearchgate.net. Concentrations ranging from 1 to 6.3 µg/L have been found in aviation kerosene samples iarc.frwiley.comnih.govresearchgate.net. This suggests that aviation fuel combustion may also contribute to its environmental release iarc.fr.
Environmental Transport and Distribution
If released to air, this compound is estimated to exist solely in the particulate phase in the atmosphere, based on its estimated vapor pressure of 1.1X10⁻⁹ mm Hg at 25 °C nih.gov. Particulate-phase this compound is expected to be removed from the atmosphere through wet or dry deposition nih.gov. The compound absorbs at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight nih.gov.
In soil, this compound is expected to be immobile, indicated by an estimated Koc of 7.7X10⁴ nih.gov. Volatilization from moist soil surfaces is not considered an important fate process, based on an estimated Henry's Law constant of 1.9X10⁻⁹ atm-cu m/mole nih.gov. This compound is also not expected to volatilize from dry soil surfaces based on its estimated vapor pressure nih.gov.
This compound has been detected in urban air inchem.org. It is also found in coal tar pitch polluted air samples nih.gov. The average urban air concentration of dibenz(a,h)acridine, a related compound, is 0.2 ng/cu m nih.gov. This compound has been measured in airborne particulate matter nih.govnih.gov.
Table 2: Estimated Environmental Fate Properties
| Property | Value | Indication | Citation |
| Vapor Pressure (25 °C) | 1.1 x 10⁻⁹ mm Hg | Exists solely in particulate phase in air | nih.gov |
| Koc | 7.7 x 10⁴ | Immobile in soil | nih.gov |
| Henry's Law Constant | 1.9 x 10⁻⁹ atm-cu m/mole | Nonvolatile from water/moist soil | nih.gov |
| Absorption Wavelengths | >290 nm | Potential for direct photolysis | nih.gov |
Adsorption to Particulates and Suspended Material
Due to its hydrophobic nature and relatively high molecular weight, this compound has a strong tendency to adsorb to particulate matter and suspended solids in both air and water nih.govgov.bc.caepa.goveuropa.eu. This adsorption is a significant factor influencing its transport and distribution in the environment. In aquatic systems, this leads to its accumulation in sediments nih.govgov.bc.ca.
Gas/Particle Partitioning in the Atmosphere
In the atmosphere, semi-volatile organic compounds like this compound can exist in both the gas and particle phases. However, based on its estimated vapor pressure, this compound is expected to exist primarily, if not solely, in the particulate phase in the ambient atmosphere nih.govepa.gov. This strong association with atmospheric particles influences its atmospheric transport and removal processes, such as wet and dry deposition nih.gov. The partitioning between gas and particle phases for such compounds is influenced by factors like temperature and the concentration of particulate matter ca.govmdpi.com.
Distribution in Soils, Sediments, and Water
This compound's strong adsorption to organic matter and particles dictates its distribution in soils, sediments, and water nih.govgov.bc.caeuropa.euresearchgate.net.
In soils, this compound is expected to be immobile due to its high estimated soil organic carbon-water (B12546825) partition coefficient (Koc) nih.gov. This suggests that it will strongly bind to soil particles, limiting its leaching potential into groundwater.
In aquatic environments, this compound is expected to adsorb significantly to suspended solids and sediment nih.govgov.bc.ca. This adsorption to sediment is a major sink for the compound in water bodies nih.govgov.bc.caresearchgate.net. Studies have detected this compound in sediments, such as in Eagle Harbor sediments in Puget Sound and Lake Zurich and Lake Lucerne sediments nih.gov.
Volatilization from water surfaces is not expected to be a significant fate process for this compound, based on its estimated Henry's Law constant nih.govnih.gov.
The potential for bioconcentration in aquatic organisms is considered high for this compound, based on a measured bioconcentration factor (BCF) for the analogous compound dibenz[a,h]acridine (B14076) nih.govnih.gov.
Data on the concentration of this compound in various environmental compartments can be limited, but studies on similar N-PAHs and PAHs provide insight into their typical distribution patterns.
Degradation and Persistence in Environmental Compartments
This compound is considered a persistent organic pollutant, showing resistance to rapid degradation in the environment who.intfachoekotoxikologie.de. Its persistence is influenced by its chemical structure and the environmental conditions.
Photolysis in Air and Water
Biodegradation (Aerobic and Anaerobic)
Biodegradation is a process by which microorganisms break down organic substances omicsonline.org. For complex polycyclic aromatic compounds like this compound, biodegradation rates can be slow, and the extent of degradation varies depending on the microbial community and environmental conditions researchgate.netresearchgate.net.
Studies suggest that this compound is expected to be resistant to aerobic biodegradation nih.govepa.gov. In a 160-day grab sample study of five different soils, no mineralization of this compound was reported, indicating its persistence under aerobic soil conditions epa.govresearchgate.net.
Information specifically on the anaerobic biodegradation of this compound is limited in the search results. However, studies on other acridines and N-PAHs indicate that anaerobic degradation can occur for some related compounds, although often at slower rates compared to aerobic degradation for readily biodegradable compounds researchgate.netnih.govresearchgate.net. The complex structure of this compound suggests it would likely be resistant to rapid anaerobic degradation as well.
Hydroxyl Radical Reactions in the Atmosphere
In the gas phase in the atmosphere, reactions with photochemically produced hydroxyl radicals are a primary degradation pathway for many organic compounds ca.gov. While this compound is expected to exist primarily in the particulate phase, any fraction that is in the vapor phase can react with hydroxyl radicals nih.govepa.gov.
An estimated half-life for the reaction of this compound with hydroxyl radicals in the air has been reported, ranging from 2 to 23 hours epa.gov. However, it is important to note that this is based on estimation methods, and the actual atmospheric lifetime of particulate-bound this compound is expected to be longer than that of the vapor-phase reaction due to the protection from reaction when adsorbed to particles nih.govepa.gov.
The products of hydroxyl radical reactions with PAHs and N-PAHs can include hydroxylated and nitrated compounds ca.gov.
Environmental Fate Properties of this compound
| Property | Value | Source |
| PubChem CID | 9177 | nih.govnih.gov |
| Molecular Formula | C₂₁H₁₃N | nih.govuni.lu |
| Melting Point | 216 °C | sigmaaldrich.com |
| Water Solubility (25 °C) | 0.159 mg/L | nih.govsigmaaldrich.com |
| log Kow | 5.63 | sigmaaldrich.com |
| Estimated Koc | 7.7 x 10⁴ | nih.gov |
| Estimated Vapor Pressure (25 °C) | 1.1 x 10⁻⁹ mm Hg / 1.85 x 10⁻⁹ mm Hg | nih.govepa.gov |
| Estimated Henry's Law Constant | 1.9 x 10⁻⁹ atm-cu m/mole | nih.govnih.gov |
| Estimated Atmospheric Half-life (OH reaction, gas phase) | 2-23 hours | epa.gov |
| Aerobic Soil Biodegradation | Resistant, >160 days half-life | epa.govresearchgate.net |
| Bioconcentration Potential | High (based on analogous compound) | nih.govnih.gov |
Note: Some values are estimated based on models or analogous compounds.
Computational and Theoretical Studies on Dibenz A,j Acridine
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been widely used to investigate the electronic structure and properties of dibenz[a,j]acridine and its derivatives. These calculations can help predict molecular geometries, energy levels, charge distributions, and spectroscopic parameters.
Density Functional Theory (DFT) Applications
DFT has been applied to study the electronic properties of this compound and related aza-polycyclic aromatic hydrocarbons (aza-PAHs). researchgate.netresearchgate.netnih.govastrochem.orgacs.orgmdpi.combeilstein-journals.orgrsc.orgresearchgate.net These studies often involve calculating parameters such as HOMO and LUMO energy levels, which are indicative of a molecule's ionization potential and electron affinity, respectively. acs.orgmdpi.combeilstein-journals.org DFT calculations can also provide insights into the distribution of electron density within the molecule. mdpi.com For instance, DFT calculations have been used to examine the electronic structure and absorption properties of acridine-based complexes. researchgate.net In the context of related compounds like dibenzo[c,h]acridine, TD-DFT calculations have been employed to model excited states and electronic transitions, showing good agreement with experimental UV-Vis absorption spectra. rsc.orgmdpi.com
Prediction of Reactivity and Carbocation Formation
Theoretical calculations have been utilized to predict the reactivity of this compound and its metabolites, particularly concerning the formation of reactive intermediates like carbocations. Studies on related aza-PAHs, such as dibenzo[a,h]acridine, have used DFT to investigate the stability and formation of carbocations from oxidized metabolites like epoxides and diol epoxides. nih.govacs.org These studies suggest that bay-region carbocations can form via the protonation of epoxides in processes with low energy barriers. nih.gov The stability of these carbocations is influenced by factors such as charge delocalization and the presence of substituents. nih.govacs.org Theoretical calculations have supported experimental observations regarding the reactivity of epoxide moieties, indicating that the position of the nitrogen atom can significantly influence the ease of carbocation formation. oup.com For example, a 3,4-diol 1,2-epoxide of this compound with nitrogen at N-7 is less reactive due to the nitrogen's conjugation with C-1, which hinders direct charge delocalization onto the nitrogen. oup.com
Prediction of Metabolic Activation Pathways
Computational studies play a role in predicting the potential metabolic activation pathways of this compound. Metabolic activation often involves enzymatic transformations, such as oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites like epoxides and dihydrodiols. nih.govnih.govacs.org These metabolites can then form covalent adducts with DNA. acs.org Studies have identified several metabolites of this compound formed in vitro by liver microsomes, including dihydrodiols and epoxides. nih.govnih.gov The 3,4-dihydrodiol has been identified as a major metabolite and a candidate proximate carcinogen according to the bay-region theory. nih.govoup.com Computational approaches can complement experimental studies by predicting the likelihood of different metabolic transformations and the stability and reactivity of the resulting metabolites. scispace.com For instance, computational studies have investigated the metabolic activation of related aza-PAHs by cytochrome P450 enzymes. acs.orgresearchgate.net
Risk Assessment and Health Implications of Dibenz A,j Acridine Exposure
Carcinogenic Potency Equivalency Factors
Carcinogenic Potency Equivalency Factors (PEFs) or Relative Potency Factors (RPFs) are used to estimate the potential carcinogenicity of individual polycyclic aromatic hydrocarbons (PAHs) and related compounds relative to a reference compound, typically benzo[a]pyrene (B130552) (BaP). health.state.mn.usca.govcdc.gov This approach allows for the assessment of the cumulative carcinogenic risk posed by mixtures of these compounds.
Dibenz[a,j]acridine has been assigned an RPF. The Minnesota Department of Health (MDH) lists this compound with an RPF of 0.1. health.state.mn.us The Agency for Toxic Substances and Disease Registry (ATSDR) also uses an approach for calculating BaP equivalents based on methods developed by the California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA), where this compound is also assigned a PEF of 0.1. cdc.gov This indicates that this compound is considered to be one-tenth as potent as benzo[a]pyrene in terms of carcinogenic potential based on these frameworks.
The PEF/RPF approach involves multiplying the concentration of each compound in a mixture by its respective PEF/RPF to obtain a benzo[a]pyrene equivalent concentration (BEC). cdc.gov Summing the BECs for all compounds in the mixture provides a total BaP equivalent concentration, which can then be used for risk assessment. cdc.gov
| Compound | CAS Number | Relative Potency Factor (RPF) / Potency Equivalency Factor (PEF) | Reference |
| This compound | 224-42-0 | 0.1 | health.state.mn.uscdc.gov |
| Benzo[a]pyrene | 50-32-8 | 1.0 (Reference Compound) | health.state.mn.usca.gov |
Note: This table presents the RPF/PEF for this compound relative to Benzo[a]pyrene as found in the cited sources. Different agencies or studies may use slightly varying factors or methodologies.
Biomarkers of Exposure and Effect
Biomarkers play a crucial role in assessing exposure to environmental carcinogens like this compound and evaluating their biological effects. These markers can reflect the presence of the compound or its metabolites in the body (biomarkers of exposure) or indicate a biological response to the exposure, such as DNA damage (biomarkers of effect). epa.gov
Studies have investigated DNA adduct formation as a biomarker of effect for this compound exposure. DNA adducts are formed when reactive metabolites of a chemical bind covalently to DNA. Research using 32P-postlabeling analysis in mice has shown that this compound produces distinct DNA adducts in the skin. nih.gov The metabolic activation of this compound to DNA-binding compounds in skin appears to involve the initial formation of trans-DBA-3,4-dihydrodiol. nih.gov The same two distinct adducts observed with this compound were also seen when its metabolite, trans-DBA-3,4-dihydrodiol, was applied to the skin of mice, and the total adduct level was higher with the metabolite. nih.gov This suggests that the formation of this specific metabolite is a key step in the genotoxic pathway of this compound. nih.gov
The study of such DNA adducts supports the development of biomarkers for both exposure to and the effects of this compound. nih.gov Furthermore, it suggests that identifying specific metabolic susceptibility markers could help predict populations at increased risk. nih.gov
Biomarkers can measure innocuous biological responses to exposure as well as adverse biological and functional effects that may directly correlate with health effects. epa.gov Examples include DNA and protein adduct formation, micronuclei formation, enzymatic changes, immunological changes, sister chromatid exchange, chromosome aberrations, and other biochemical changes. epa.gov DNA adducts, in particular, represent both markers of exposure and measures of a biochemical effect. epa.govcancer.gov
Contribution to Carcinogenic Potency of Complex Mixtures
This compound is found in complex combustion mixtures, such as those from automobile exhaust, coal burning, and cigarette smoke. nj.govnih.govepa.gov The carcinogenic risk associated with exposure to these mixtures is a result of the combined effects of the various compounds present, including PAHs and aza-PAHs like this compound.
Research indicates that the metabolic activation pathway of this compound, particularly through the formation of metabolites like trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrothis compound (DBADE), plays a significant role in its DNA binding and potential to induce mutations. acs.orgnih.gov Studies in mouse skin have shown that DBADE is involved in DNA adduct formation and that the resulting mutational patterns in the Ha-ras gene are consistent with this compound binding to deoxyguanosine (dG) or deoxyadenosine (B7792050) (dA) in vivo. acs.orgnih.gov This mechanistic understanding of how this compound contributes to DNA damage provides a basis for understanding its role in the carcinogenicity of complex mixtures.
Regulatory Classifications and Guidelines
This compound has been evaluated by several national and international organizations regarding its carcinogenic potential, leading to various regulatory classifications and guidelines.
The International Agency for Research on Cancer (IARC) has classified this compound as Group 2A, meaning it is "Probably carcinogenic to humans". who.intnih.govwikipedia.orgcarexcanada.ca This classification is typically based on limited evidence of carcinogenicity in humans and sufficient evidence of carcinogenicity in experimental animals. wikipedia.org IARC's evaluation for this compound was upgraded to Group 2A with supporting evidence from other relevant data. who.int
The U.S. National Toxicology Program (NTP) lists this compound as "Reasonably anticipated to be a human carcinogen". nih.govepa.gov This classification is used for substances for which there is limited evidence of carcinogenicity in humans and sufficient evidence of carcinogenicity in experimental animals; or inadequate evidence of carcinogenicity in humans but sufficient evidence of carcinogenicity in experimental animals and strong evidence that the agent acts through a relevant mechanism of carcinogenesis. epa.gov Animal studies have shown that this compound caused tumors in mice at several different tissue sites and by different routes of exposure, including benign or malignant skin tumors following dermal exposure and lung cancer following subcutaneous administration. epa.gov
This compound is also included in regulatory lists related to hazardous substances. For example, it is on the Right to Know Hazardous Substance List in New Jersey because it is cited by NTP, DEP (Department of Environmental Protection), and IARC. nj.gov It is also on the Special Health Hazard Substance List. nj.gov
Furthermore, this compound is a member of the EPCRA Section 313 PAC (polycyclic aromatic compounds) category, as listed by the U.S. Environmental Protection Agency (EPA). noaa.gov
While specific occupational exposure limits for this compound may not be established in all jurisdictions, its classification as a carcinogen by multiple authoritative bodies emphasizes the need to handle it with extreme caution and reduce all contact to the lowest possible level. nj.gov Regulatory frameworks often address PAHs and related compounds as a class, and guidelines for assessing the risks of PAH mixtures, such as those developed by the EPA and state agencies like OEHHA and MDH, are relevant to this compound due to its presence in these mixtures and its established carcinogenic potential. epa.govhealth.state.mn.usca.govcdc.gov
| Regulatory Body / Program | Classification / Status | Reference |
| IARC | Group 2A: Probably carcinogenic to humans | who.intnih.govwikipedia.orgcarexcanada.ca |
| NTP | Reasonably anticipated to be a human carcinogen | nih.govepa.gov |
| NJ Right to Know List | Hazardous Substance, Special Health Hazard Substance | nj.gov |
| U.S. EPA (EPCRA Section 313) | Member of the PAC category | noaa.gov |
Future Directions in Dibenz A,j Acridine Research
Elucidation of Unidentified Metabolites and Adducts
Understanding the full spectrum of dibenz[a,j]acridine metabolites and the DNA adducts they form is a critical area for future investigation. Studies have identified several human metabolites, including 13-hydroxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,15,17,19,21-decaene, 3,4-DHD, 1,2-DHD, 5,6-DHD, and 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),4,6,8,10,12,15,17,19,21-decaen-2-one. nih.gov Research in mice has shown that this compound produces distinct DNA adducts in the skin, with trans-DBA-3,4-dihydrodiol appearing to be an initial metabolite leading to high levels of these adducts. nih.gov While some metabolites like trans-dibenz[a,j]acridine-3,4-dihydrodiol and trans-dibenz[a,j]acridine-5,6-dihydrodiol, along with this compound-5,6-epoxide and two phenols, have been identified in rat liver and lung microsomal preparations, the metabolic pathways are not yet completely understood. iarc.fr Further research is needed to fully characterize all metabolites, particularly those involved in the formation of DNA adducts, which are crucial for understanding its genotoxic potential. researchgate.netepa.gov Techniques such as 32P-postlabeling analysis have been used to study DNA adducts, and continued application and refinement of such methods will be vital for identifying currently unidentified adducts. nih.govresearchgate.net
Further Investigation of Stereochemical Influence on Biological Activity
The stereochemistry of this compound metabolites, particularly dihydrodiols and diol epoxides, is known to play a significant role in the biological activity of polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs. psu.edu Studies on this compound have investigated the stereochemistry of its major rodent liver microsomal metabolites, specifically the enantiomers of trans-3,4-dihydroxy-3,4-dihydrothis compound (DBAJAC-3,4-DHD) and this compound 5,6-oxide. nih.gov It has been observed that the stereochemical preference for oxide formation can be influenced by pretreatment with compounds like 3-methylcholanthrene. nih.govnih.gov While the stereoselectivity in the metabolism of this compound to its dihydrodiols has been examined, further research is needed to comprehensively understand how the absolute stereochemistry of its bay-region diol epoxides and other metabolites influences their interaction with biological macromolecules, such as DNA, and ultimately affects biological activity, including carcinogenicity. psu.eduoup.com
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive detection of this compound in various complex matrices like air, biological samples, and environmental samples remains a challenge. While methods like gas chromatography with a nitrogen-sensitive detector, thin-layer chromatography, spectrofluorimetry, spectrophotometry, and GC-MS have been employed, there is a continuous need for developing novel analytical techniques with enhanced sensitivity and specificity. nih.govresearchgate.netresearchgate.net For instance, while GC-MS offers good separation efficiency for azaarenes, HPLC-fluorescence has shown higher sensitivity for some compounds, including this compound, though achieving optimal detection limits can be challenging when analyzing multiple azaarenes simultaneously. researchgate.net Future research should focus on developing hyphenated techniques and advanced chromatographic methods coupled with highly sensitive detectors, such as LC-MS/MS, which offers high selectivity and sensitivity with low detection limits for various analytes. semanticscholar.orgualberta.ca The goal is to enable the detection and quantification of this compound and its metabolites at even lower environmental and biological concentrations, which is crucial for accurate exposure assessment and toxicological studies. researchgate.net
Advanced Computational Modeling for Mechanism Prediction
Computational modeling, including density functional theory (DFT), has proven valuable in predicting the reactivity and metabolic pathways of polycyclic aromatic compounds. nih.govresearchgate.net For this compound, advanced computational modeling can provide deeper insights into its reaction mechanisms, particularly concerning metabolic activation and the formation of DNA adducts. While some computational studies have focused on related compounds like dibenz[a,h]acridine (B14076) to predict the ease of carbocation formation in diol-epoxides, similar detailed computational work on this compound is needed. nih.gov Future research should utilize sophisticated computational approaches to model the interactions of this compound and its metabolites with enzymes involved in metabolism, predict the most likely sites of DNA adduction, and explore the influence of molecular structure and stereochemistry on reactivity. researchgate.netacs.org Such modeling can complement experimental studies, helping to elucidate complex biological activation pathways and predict the potential toxicity of novel this compound derivatives. nih.gov
Q & A
Q. What quality control measures are essential for reproducibility in this compound research?
- Document all synthesis and analytical protocols in supplementary materials, including instrument calibration data . Use CRMs for quantification and participate in inter-laboratory proficiency testing. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30
Q. How to address ethical and safety concerns in occupational exposure studies?
- Follow NIH/WHO guidelines for human subject research, including informed consent and IRB approval . For in vitro work, use fume hoods and personal protective equipment (PPE) due to its Harmful (Xn) classification . Monitor airborne concentrations with GC-MS and adhere to OSHA permissible exposure limits (PELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
